

An In-depth Technical Guide to Pomalidomide-based Homo-PROTACs

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Compound of Interest

Compound Name: *Homo-PROTAC cereblon
degrader 1*

Cat. No.: *B2796627*

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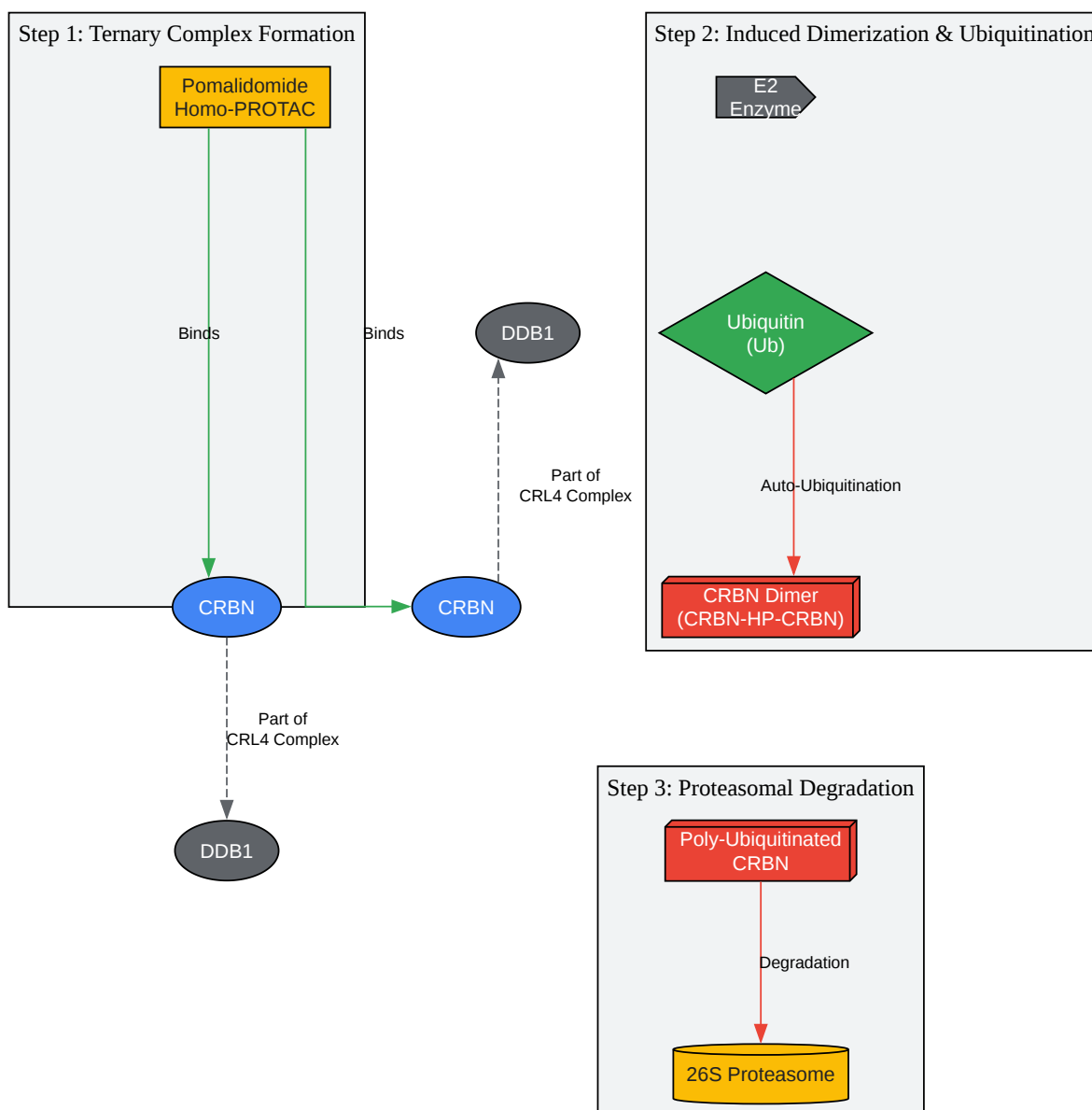
This guide provides a comprehensive technical overview of pomalidomide-based Homo-PROTACs (Proteolysis Targeting Chimeras), focusing on their mechanism of action, design principles, and the experimental methodologies used for their characterization. These molecules represent a novel chemical biology tool for inducing the selective degradation of the E3 ubiquitin ligase Cereblon (CRBN), offering unique advantages for studying the ubiquitin-proteasome system and the functional roles of CRBN.

Core Concept and Mechanism of Action

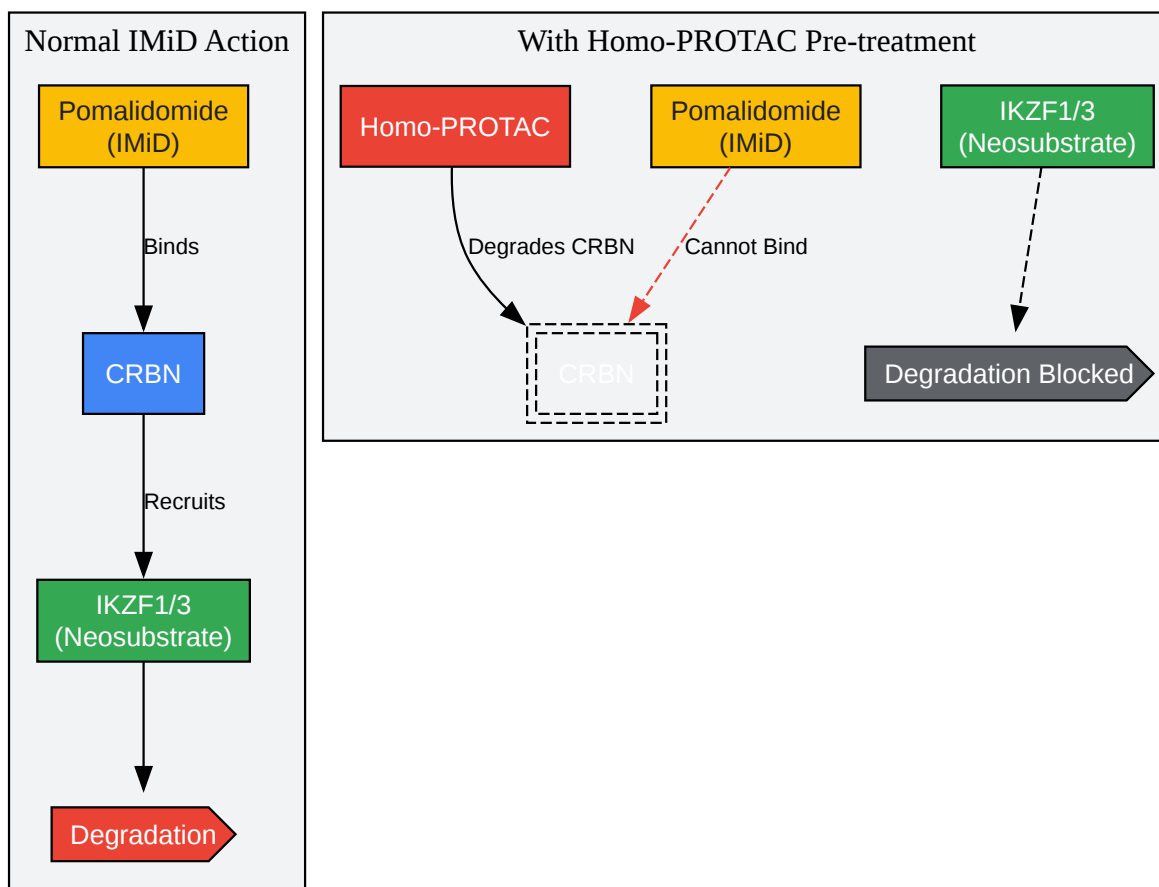
Unlike traditional heterobifunctional PROTACs that bring a target protein to an E3 ligase, Homo-PROTACs are homobifunctional molecules designed to induce the degradation of an E3 ligase itself. Pomalidomide-based Homo-PROTACs consist of two pomalidomide molecules joined by a chemical linker.^[1]

The mechanism relies on the ability of the Homo-PROTAC to simultaneously bind to two separate CRBN proteins, which are substrate receptors for the CRL4 E3 ubiquitin ligase complex.^{[2][3]} This induced proximity forces the dimerization of the two CRBN molecules, leading to a conformational arrangement that facilitates the transfer of ubiquitin from the associated E2 enzyme of one CRL4-CRBN complex to the other CRBN molecule in a process of auto-ubiquitination.^[2] This polyubiquitinated CRBN is then recognized and degraded by the 26S proteasome, resulting in a chemical knockdown of CRBN protein levels.^{[2][4]}

This process is highly specific and can abrogate the normal functions of CRBN, such as its role in the pomalidomide-induced degradation of neosubstrates like Ikaros (IKZF1) and Aiolos (IKZF3).^{[5][6]}







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